Core Heterocycle Replacement: Thiazole vs. 1,3,4-Thiadiazole and Its Impact on Kinase Selectivity Profile
The target compound contains a 1,3-thiazole core, whereas the closest reference probe, Bcr-abl Inhibitor II (BO1, PD048798, CAS 607702-99-8), bears a 1,3,4-thiadiazole ring [1][2]. The thiadiazole analog has been characterized as a dual c-Abl/c-Src inhibitor with Ki values of 44 nM and 354 nM, respectively [2]. In the thiadiazole series, the sulfur atom at the 2-position and the nitrogen at the 3-position of the thiadiazole are proposed to participate in key hydrogen-bonding interactions within the kinase ATP-binding pocket, a binding mode that cannot be identically recapitulated by the thiazole core of the target compound owing to the altered heteroatom arrangement and ring electronics [2]. This structural divergence is expected to yield a distinct kinase selectivity signature, making the thiazole compound a potentially orthogonal tool for deconvoluting kinase-dependent phenotypes where the thiadiazole probe shows polypharmacology.
| Evidence Dimension | Heterocycle core identity and kinase inhibition profile |
|---|---|
| Target Compound Data | 1,3-Thiazole core; no kinase inhibition data available |
| Comparator Or Baseline | Bcr-abl Inhibitor II (BO1): 1,3,4-thiadiazole core; c-Abl Ki = 44–100 nM, c-Src Ki = 354 nM [2] |
| Quantified Difference | Not quantifiable (insufficient target compound data); structural divergence in ring heteroatom identity and connectivity |
| Conditions | Comparator data: recombinant human ABL and SRC kinase inhibition assays (in vitro) |
Why This Matters
Researchers seeking a kinase probe with a selectivity fingerprint distinct from the well-characterized thiadiazole series should evaluate the thiazole analog to avoid confounding results from known off-target activities of Bcr-abl Inhibitor II.
- [1] PubChem Compound Summary for CID 3320547, Bcr-abl Inhibitor II. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3320547 View Source
- [2] Probes & Drugs Portal. BO1 (PD048798) Compound Report. https://www.probes-drugs.org/compound/PD048798/ View Source
